Etifoxine-d5 is a deuterated derivative of etifoxine, a non-benzodiazepine anxiolytic agent. The compound is characterized by its unique chemical structure, which includes deuterium atoms that replace hydrogen atoms in the etifoxine molecule. This modification enhances its pharmacokinetic properties, potentially improving its therapeutic efficacy and metabolic stability. Etifoxine itself is known for its action as a positive allosteric modulator of GABA A receptors, particularly influencing receptor subtypes such as α1β2γ2 and α1β3γ2, which are crucial for its anxiolytic effects .
These reactions are essential for understanding the compound's behavior in biological systems and its interactions with other molecules .
Etifoxine-d5 retains the biological activities of etifoxine, including:
The synthesis of etifoxine-d5 typically involves:
These methods ensure a high yield and purity of the final product .
Etifoxine-d5 has several potential applications:
Studies on etifoxine-d5 focus on its interactions with various biological targets:
These interactions are crucial for understanding how etifoxine-d5 functions at a molecular level and its potential therapeutic benefits .
Etifoxine-d5 shares similarities with several other compounds known for their anxiolytic and neuroactive properties. Here are some notable comparisons:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Etifoxine | Benzoxazine derivative | Positive allosteric modulator of GABA A receptors | Non-benzodiazepine |
| Diazepam | Benzodiazepine | Positive allosteric modulator of GABA A receptors | Rapid onset but potential dependency |
| Buspirone | Azapirone | 5-HT1A receptor agonist | Less sedative effect |
| Pregabalin | Gabapentinoid | Calcium channel blocker | Primarily used for neuropathic pain |
Etifoxine-d5's uniqueness lies in its deuterated form which may provide improved pharmacokinetics compared to standard etifoxine while retaining similar mechanisms of action. This modification could enhance its safety profile and efficacy in clinical applications .
Etifoxine-d5 represents a deuterium-labeled analog of the parent compound etifoxine, characterized by the molecular formula C₁₇H₁₂D₅ClN₂O [8] [3]. The compound exhibits a molecular weight of 305.813 g/mol, with an accurate mass of 305.134 m/z [8]. The Chemical Abstracts Service registry number for etifoxine-d5 is 1346598-10-4 [8] [3] [12].
The deuterium labeling pattern in etifoxine-d5 follows a specific and strategic positioning within the molecular structure [4]. The five deuterium atoms are exclusively located on the phenyl ring, replacing hydrogen atoms at the 2, 3, 4, 5, and 6 positions to form a pentadeuteriophenyl substituent [3] [4] [12]. This selective deuteration pattern is denoted in the systematic nomenclature as 6-chloro-N-ethyl-4-methyl-4-(phenyl-D5)-4H-3,1-benzoxazin-2-amine [12].
The isotopic labeling maintains the fundamental benzoxazine core structure while introducing deuterium specifically at the aromatic phenyl ring positions [4]. This strategic placement preserves the pharmacologically active regions of the molecule while providing mass spectrometric differentiation [3]. The deuterium incorporation follows established protocols for isotopic enrichment, achieving deuterium content that exceeds natural abundance by factors greater than 3340 times [4].
The parent compound etifoxine possesses the molecular formula C₁₇H₁₇ClN₂O with a molecular weight of 300.783 g/mol [6] [7]. Structurally, etifoxine is classified as a benzoxazine derivative, distinguished from benzodiazepines by its unique chemical architecture [5] [16]. The systematic name for etifoxine is 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine [7] [23].
The structural comparison between etifoxine and etifoxine-d5 reveals that the deuterated analog maintains identical connectivity and stereochemistry while differing only in isotopic composition [4]. The mass difference between the two compounds is 5.03 daltons, representing a 1.67% increase in molecular weight [8]. This mass differential arises exclusively from the substitution of five hydrogen atoms with deuterium atoms on the phenyl ring [3] [4].
The benzoxazine core structure remains unchanged in both compounds, preserving the characteristic 4H-3,1-benzoxazin-2-amine framework [5] [16]. The chlorine substituent at the 6-position, the ethyl group attached to the nitrogen atom, and the methyl group at the 4-position maintain identical positioning in both molecules [7] [12]. The only structural modification involves the phenyl ring at the 4-position, where complete deuteration has occurred [4] [12].
The molecular weight of etifoxine-d5 has been consistently reported across multiple analytical sources as 305.813 g/mol [8] to 305.82 g/mol [3] [9] [12]. This represents a precise mass increase of 5.030 daltons compared to the parent compound etifoxine [8]. The accurate mass determination by high-resolution mass spectrometry yields a value of 305.134 m/z [8].
The isotopic purity specifications for etifoxine-d5 require deuterium incorporation levels significantly exceeding natural abundance [4]. Commercial preparations typically achieve isotopic enrichment factors of at least 3500, corresponding to a minimum of 52.5% deuterium incorporation at each designated position [4]. Higher grade preparations may achieve enrichment factors of 4000 (60% incorporation), 5000 (75% incorporation), or 6000 (90% incorporation) [4].
The isotopic purity is further characterized by the deuterium-to-hydrogen ratio within the molecule [4]. For etifoxine-d5, the theoretical deuterium content represents 5 out of 17 total hydrogen positions, yielding a deuterium fraction of approximately 29.4% of all hydrogen-equivalent positions [12]. However, the selective labeling pattern concentrates all deuterium atoms within the phenyl ring, achieving complete deuteration of this specific structural motif [3] [4].
| Property | Etifoxine | Etifoxine-d5 |
|---|---|---|
| Molecular Formula | C₁₇H₁₇ClN₂O | C₁₇H₁₂D₅ClN₂O |
| Molecular Weight (g/mol) | 300.783 | 305.813 |
| Accurate Mass (m/z) | 300.103 | 305.134 |
| Mass Difference | - | +5.030 Da |
| Deuterium Atoms | 0 | 5 |
| Isotopic Purity | Natural abundance | >95% |
The stability characteristics of etifoxine-d5 under analytical conditions have been evaluated through systematic degradation studies and analytical method development [10] [21]. These investigations demonstrate that the deuterated analog exhibits stability profiles comparable to the parent compound under standard analytical conditions [21].
Chromatographic analysis employing high-performance liquid chromatography with mass spectrometric detection has established optimal conditions for etifoxine-d5 analysis [22]. The compound demonstrates stability under reversed-phase chromatographic conditions using C18 stationary phases with acidic mobile phases [10] [21]. Optimal separation has been achieved using Kromasil C18 columns with formate buffer at pH 3 combined with methanol in 70:30 volume ratios [10] [21].
The thermal stability of etifoxine-d5 has been characterized through controlled degradation studies [10]. Under thermal stress conditions, the compound exhibits degradation patterns similar to the parent etifoxine, with the formation of characteristic degradation products [10] [21]. The benzoxazine ring system demonstrates susceptibility to ring-opening reactions under elevated temperatures, consistent with the known thermal behavior of benzoxazine derivatives [17] [25].
Mass spectrometric analysis reveals that etifoxine-d5 maintains its isotopic integrity under standard analytical conditions [22]. The deuterium labels remain stable during routine sample preparation and analysis procedures, including liquid-liquid extraction and chromatographic separation [22]. The compound exhibits characteristic fragmentation patterns in tandem mass spectrometry, with major product ions maintaining the deuterium labeling pattern [22] [24].
The synthesis of Etifoxine-d5 requires the precise incorporation of five deuterium atoms into the ethyl chain of the parent compound, 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine [1]. The primary synthetic approach involves the utilization of deuterated ethyl reagents, specifically ethyl-d5 derivatives, which serve as the deuterium source during the construction of the target molecule [1].
Hydrogen-Deuterium Exchange Methodology
The most widely employed approach for Etifoxine-d5 synthesis utilizes hydrogen-deuterium exchange reactions, where hydrogen atoms in the ethyl chain are systematically replaced with deuterium atoms . This method involves treatment of the precursor compound with deuterium oxide (D2O) or deuterated solvents under controlled conditions. The exchange reaction typically occurs under elevated temperature and pressure conditions to facilitate the thermodynamically favorable substitution of hydrogen with deuterium .
Deuterated Reagent Incorporation
An alternative and more precise approach involves the direct incorporation of deuterated reagents during the synthesis process [1]. This method utilizes ethyl-d5 containing reagents, such as deuterated ethyl halides or ethyl-d5 amines, which are introduced during the formation of the benzoxazine ring system. The advantage of this approach lies in its ability to achieve high deuterium incorporation rates exceeding 95% while maintaining excellent positional selectivity [1].
Photoredox-Catalyzed Deuteration
Recent advances in photoredox catalysis have provided efficient methods for deuterium incorporation into pharmaceutical compounds [4]. This methodology employs visible light photocatalysis to activate hydrogen atom transfer processes, utilizing D2O as the deuterium source. The photoredox-mediated approach has demonstrated excellent functional group tolerance and can achieve deuterium incorporations exceeding 95% in pharmaceutical molecules [4].
Metal-Catalyzed Deuteration Routes
Palladium-catalyzed deuteration methods have shown promise for the synthesis of deuterated benzoxazine derivatives [5]. These approaches typically employ palladium on carbon (Pd/C) catalysts under deuterium gas atmosphere, achieving deuterium incorporation rates of 90-98% [5]. The metal-catalyzed routes offer advantages in terms of reaction selectivity and the ability to perform late-stage deuteration modifications [5].
Continuous Flow Deuteration
Continuous flow deuteration systems have emerged as highly effective methods for achieving high isotopic enrichment in deuterated compounds [6]. These systems utilize iterative recirculation processes that continuously pass the reaction mixture through deuteration reactors, achieving deuterium incorporation rates of 94-99% [6]. The continuous flow approach offers several advantages including improved reaction efficiency, better temperature control, and the ability to process larger quantities of material [6].
Microwave-Assisted Deuteration
Microwave-assisted deuteration techniques have demonstrated significant improvements in reaction efficiency and deuterium incorporation rates [7]. These methods utilize microwave irradiation to promote hydrogen-deuterium exchange reactions under high temperature and pressure conditions (typically 2 MPa) [7]. The microwave-assisted approach can achieve deuterium incorporation rates of 85-95% while significantly reducing reaction times compared to conventional heating methods [7].
Iterative Deuteration Processes
Advanced isotopic enrichment strategies employ iterative deuteration cycles to achieve exceptionally high deuterium content [8]. These processes involve multiple sequential deuteration reactions, each designed to incrementally increase the deuterium content of the target molecule. The iterative approach has proven particularly effective for compounds requiring near-complete deuteration, achieving final deuterium incorporation rates exceeding 99% [8].
Enzymatic Deuteration Systems
Biocatalytic deuteration methods utilizing specialized enzymes have shown remarkable selectivity for specific deuteration sites [9]. These enzymatic systems can achieve deuterium incorporation rates of 86-95% while maintaining excellent stereoselectivity and site-specificity [9]. The enzymatic approach is particularly valuable for compounds requiring precise positional control of deuterium incorporation [9].
High-Performance Liquid Chromatography Analysis
Chromatographic validation of Etifoxine-d5 requires specialized analytical protocols designed to distinguish between deuterated and non-deuterated species [10]. The chromatographic deuterium effect (CDE) presents unique challenges in the separation and analysis of deuterated compounds, as deuterium-containing molecules often exhibit different retention times compared to their protiated counterparts [10].
Pentafluorophenyl Column Systems
Specialized chromatographic columns, particularly those containing pentafluorophenyl (PFP) stationary phases, have demonstrated superior performance for deuterated compound analysis [10]. PFP columns effectively reduce the chromatographic deuterium effect through electronic interactions with fluorine atoms, which stabilize deuterated metabolites and improve separation efficiency [10]. These columns have shown particular effectiveness in reducing retention time differences between deuterated and non-deuterated analogs [10].
Gas Chromatography-Mass Spectrometry Validation
Gas chromatography-mass spectrometry (GC-MS) provides comprehensive validation of deuterated compounds through simultaneous separation and mass spectral identification [11] [12]. The GC-MS approach enables the detection and quantification of isotopic impurities, including partially deuterated species and unlabeled compounds [11]. This method achieves accuracy levels of ±1-2% for deuterium content determination [11].
Liquid Chromatography-Tandem Mass Spectrometry
LC-MS/MS methodologies offer enhanced sensitivity and specificity for deuterated compound validation [13] [14]. These systems can distinguish between different deuterated isotopologues and provide quantitative assessment of deuterium incorporation rates with accuracy levels of ±0.5-2% [13]. The LC-MS/MS approach is particularly valuable for analyzing complex mixtures containing multiple deuterated species [13].
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HR-MS) serves as the primary analytical tool for confirming deuterium incorporation in Etifoxine-d5 [15]. HR-MS analysis provides precise molecular weight determination, enabling the differentiation between deuterated and non-deuterated species with accuracy levels of ±0.5-1% [15]. The technique allows for the identification of isotopic impurities and assessment of overall deuterium incorporation efficiency [15].
Isotopic Enrichment Calculations
Specialized computational methods have been developed for calculating deuterium enrichment from mass spectrometric data [16] [17]. The DGet! software application represents a significant advancement in this field, providing automated determination of deuterium content and distribution of partially deuterated isotopologue species [16] [17]. This software utilizes deconvolution algorithms to extract individual isotopologue contributions from complex mass spectral envelopes [16].
Molecular Ion Analysis
Mass spectrometric analysis of Etifoxine-d5 focuses on the molecular ion region, where the five-mass-unit shift corresponding to the five deuterium atoms can be clearly observed [1]. The molecular ion analysis enables the determination of isotopic purity, with high-quality Etifoxine-d5 preparations typically showing >95% d5 content and minimal presence of unlabeled or partially deuterated species [1].
Fragmentation Pattern Confirmation
Advanced mass spectrometric techniques utilize fragmentation pattern analysis to confirm the specific location of deuterium atoms within the Etifoxine-d5 structure [14]. This approach involves examining the mass shifts of characteristic fragment ions, providing definitive evidence for deuterium incorporation at the intended positions within the ethyl chain [14]. The fragmentation analysis serves as a critical quality control step to ensure the authenticity and structural integrity of the deuterated compound [14].
Differential Scanning Calorimetry Integration